Sodium glyoxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Sodium glyoxylate is a sodium salt derived from glyoxylic acid, with the chemical formula . It exists as a white crystalline solid that is soluble in water, making it useful in various chemical applications. This compound is notable for its role in organic synthesis and its potential biological activities. Sodium glyoxylate can be produced through the neutralization of glyoxylic acid with sodium hydroxide or sodium bicarbonate, resulting in a stable sodium salt.

- Condensation Reactions: Sodium glyoxylate can react with various aldehydes and ketones, forming larger organic molecules through condensation.

- Decarboxylation: Under certain conditions, sodium glyoxylate can undergo decarboxylation to yield acetic acid and carbon dioxide.

- Reactions with Amines: It can react with primary amines to form N-substituted derivatives, which may have pharmaceutical significance.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Sodium glyoxylate exhibits interesting biological properties. Research indicates that it can influence metabolic pathways, particularly in relation to amino acid metabolism. For instance, it is involved in the conversion of glycine to glyoxylate, which is significant in various biochemical processes. Studies have also suggested that sodium glyoxylate may have implications in retinal health due to its interaction with melanin and sodium iodate, which enhances the conversion of glycine into glyoxylate .

Sodium glyoxylate can be synthesized through several methods:

- Neutralization: The most common method involves neutralizing glyoxylic acid with sodium hydroxide or sodium bicarbonate.

- Electrochemical Synthesis: An alternative method includes electrochemical oxidation of glycine in an alkaline medium, producing sodium glyoxylate as a product.

- From Glyoxal: Glyoxal can also be converted into sodium glyoxylate through oxidation processes under controlled conditions.

These methods are essential for producing sodium glyoxylate for laboratory and industrial uses.

Sodium glyoxylate has several applications across different fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: Used in studies related to metabolic pathways involving amino acids.

- Photochemistry: Research indicates that sodium glyoxylate can act as a chromophore, absorbing light and participating in photo

Interaction studies involving sodium glyoxylate focus on its biochemical effects and reactivity with other compounds. For instance, research has shown that sodium iodate enhances the conversion of glycine into glyoxylate significantly when melanin is present . Additionally, studies on its interaction with indoles have revealed the formation of new compounds under basic conditions . Such interactions are crucial for understanding its role in both synthetic and biological contexts.

Sodium glyoxylate shares similarities with several other compounds, primarily those derived from carboxylic acids or aldehydes. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Glyoxylic Acid | A precursor to sodium glyoxylate; more reactive. | |

| Sodium Formate | A simpler carboxylic acid salt; used in similar applications. | |

| Sodium Acetate | Commonly used buffer; structurally similar but less reactive than sodium glyoxylate. | |

| Sodium Oxalate | A dicarboxylic acid salt; used in similar chemical contexts but has different properties. |

Uniqueness of Sodium Glyoxylate

Sodium glyoxylate is unique due to its specific reactivity patterns and roles in biochemical pathways that are not shared by these similar compounds. Its ability to participate in condensation reactions and its involvement in metabolic processes distinguish it from others like sodium formate and sodium acetate, which do not exhibit the same level of reactivity or biological significance.

Sodium glyoxylate constitutes an organic sodium salt characterized as the monosodium salt of glyoxylic acid, possessing the molecular formula C₂HNaO₃ and a molecular weight of 96.02 grams per mole. The compound exists in multiple forms, including the anhydrous variant and the monohydrate form with molecular formula C₂H₃NaO₄ and molecular weight of 114.03 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, sodium glyoxylate is designated as sodium oxaldehydate, reflecting its structural composition that combines an aldehyde group with a carboxylate anion.

The compound exhibits extensive synonymy in chemical literature, with alternative designations including sodium oxoacetate, sodium formylformate, and oxoacetic acid sodium salt. Additional nomenclature variations encompass monosodium glyoxylate, glyoxylic acid sodium salt, and sodium 2-oxoacetate, demonstrating the compound's widespread recognition across different chemical databases and regulatory systems. The Chemical Abstracts Service registry number 2706-75-4 serves as the primary identifier for this compound, while the European Inventory of Existing Commercial Chemical Substances number 220-298-8 facilitates regulatory compliance within European markets.

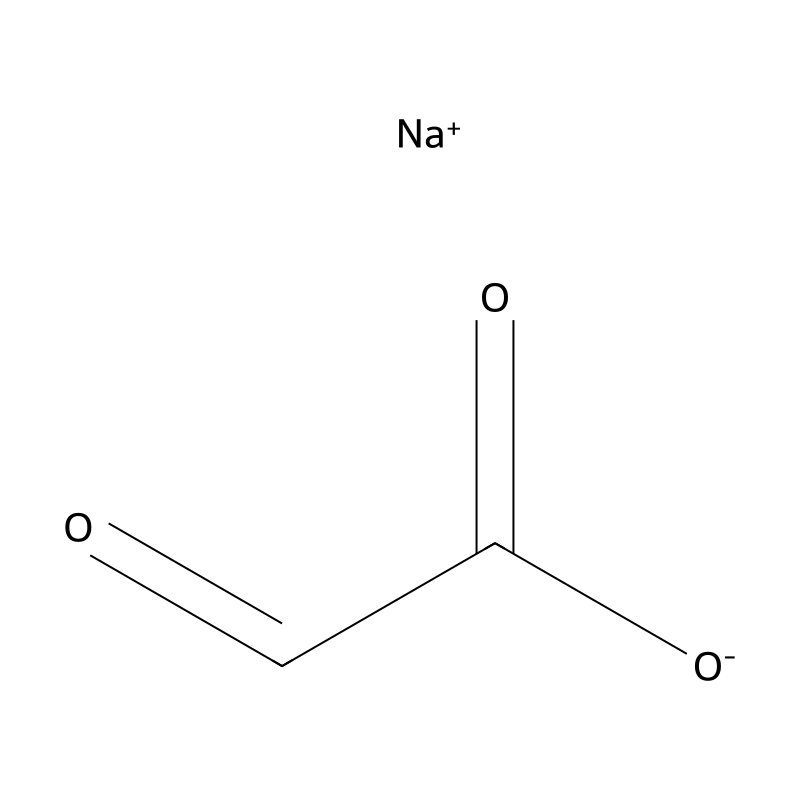

The structural representation of sodium glyoxylate reveals a simplified molecular architecture consisting of a two-carbon backbone featuring an aldehyde carbon directly bonded to a carboxylate carbon, with the sodium cation providing charge neutralization. The canonical Simplified Molecular Input Line Entry System notation C(=O)C(=O)[O-].[Na+] accurately describes the ionic nature of this compound, while the International Chemical Identifier key SOEVVANXSDKPIY-UHFFFAOYSA-M provides unambiguous digital identification across chemical databases.

| Property | Anhydrous Form | Monohydrate Form |

|---|---|---|

| Molecular Formula | C₂HNaO₃ | C₂H₃NaO₄ |

| Molecular Weight | 96.02 g/mol | 114.03 g/mol |

| Chemical Abstracts Service Number | 2706-75-4 | 918149-31-2 |

| PubChem Compound Identifier | 23662273 | 23720423 |

| International Chemical Identifier Key | SOEVVANXSDKPIY-UHFFFAOYSA-M | VPWPWKBHCGJTTQ-UHFFFAOYSA-M |

Historical Context and Industrial Significance

The discovery and characterization of sodium glyoxylate emerged from broader investigations into glyoxylic acid and its derivatives during the mid-twentieth century, coinciding with advancing analytical techniques that enabled precise structural determination of organic salts. The development of the glyoxylate cycle by Hans Kornberg and Hans Krebs in 1957 at the University of Oxford fundamentally transformed understanding of two-carbon metabolism, establishing glyoxylate compounds as essential intermediates in cellular biochemistry. This groundbreaking research, published in Nature as "Synthesis of Cell Constituents from C₂-Units by a Modified Tricarboxylic Acid Cycle," provided the theoretical foundation for subsequent industrial applications of sodium glyoxylate.

Industrial significance of sodium glyoxylate has expanded considerably since its initial characterization, with applications spanning pharmaceutical synthesis, fragrance production, and specialty chemical manufacturing. The compound serves as a critical intermediate in vanillin synthesis, where its reaction with guaiacol followed by oxidation and decarboxylation provides an efficient route to this commercially important flavoring agent. Recent developments in green chemistry have positioned sodium glyoxylate as a sustainable alternative to petroleum-derived chemicals, particularly in the synthesis of vanillyl mandelic acid from biomass-derived precursors.

Contemporary industrial applications demonstrate the compound's versatility across multiple sectors, including its utilization as an anionic surfactant in specialized formulations and as a chemical intermediate in pharmaceutical synthesis. The compound's excellent dispersing and hydrotropic properties have established its relevance in formulation chemistry, while its role as a precursor to hydroxyphenylglycine positions it as essential for amoxicillin production. Manufacturing processes have evolved to incorporate electrolytic methods for sodium glyoxylate production, with recent patents describing coupling techniques with reverse osmosis technology to enhance production efficiency and environmental sustainability.

| Industrial Application | Primary Function | Market Relevance |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for amoxicillin production | High commercial value |

| Fragrance Industry | Vanillin precursor | Essential for flavor compounds |

| Surfactant Technology | Anionic surfactant properties | Specialty chemical applications |

| Green Chemistry | Biomass-derived chemical intermediate | Sustainable manufacturing |

Relevance in Organic Synthesis and Environmental Science

Sodium glyoxylate demonstrates exceptional utility in organic synthesis through its capacity to undergo electrophilic aromatic substitution reactions with phenolic compounds, providing versatile routes to pharmaceutically active molecules and industrial intermediates. The compound's reaction with guaiacol exemplifies this synthetic versatility, yielding vanillyl mandelic acid through a green synthesis pathway that utilizes silica encapsulated magnesium hydroxide as a reusable catalyst. Research conducted using novel catalytic systems has achieved 70% selectivity for vanillyl mandelic acid formation at 55% guaiacol conversion, demonstrating the practical viability of sodium glyoxylate-based synthetic routes.

Advanced synthetic applications include the compound's participation in condensation reactions with dihydroxyformose, leading to the formation of complex carbohydrate derivatives through well-characterized intermediates. These transformations proceed through discrete keto acid adducts that undergo systematic decarboxylation reactions, ultimately yielding symmetrical dicarboxy-dihydroxyacetone intermediates with defined stability profiles. The synthetic methodology enables access to tetrulose derivatives when sodium glyoxylate reacts with glycolaldehyde, providing quantitative conversions to valuable sugar analogs under controlled conditions.

Environmental science applications of sodium glyoxylate encompass its role as a naturally occurring metabolite in diverse organisms, including bacteria, fungi, plants, and mammals. The compound functions as an intermediate in the glyoxylate cycle, enabling organisms to convert fatty acids into carbohydrates through metabolic pathways that bypass traditional oxidative decarboxylation reactions. In human metabolism, sodium glyoxylate derives from glycolate oxidation in peroxisomes and hydroxyproline catabolism in mitochondria, subsequently undergoing conversion to glycine or oxalate through enzymatic processes.

Atmospheric chemistry research has revealed sodium glyoxylate's significance in marine aerosol photochemistry, where the compound undergoes photodissociation to generate carbon dioxide radical anions stabilized by salt environments. Photochemical studies using sodium chloride clusters demonstrate that glyoxylate photolysis occurs across broad spectral regions of 310-380 nanometers, with estimated photolysis lifetimes of approximately 10 hours in dry marine aerosols. These findings suggest that sodium glyoxylate may contribute to natural atmospheric processes in marine environments, particularly in regions characterized by high organic aerosol concentrations.

Biotechnological applications have emerged through engineered microbial systems capable of producing glyoxylate from glucose using modified Escherichia coli strains. These bioengineering approaches achieve theoretical yields of 30.0% for glyoxylate production from glucose, surpassing previous xylose-based production methods while maintaining minimal malate accumulation. Such developments position sodium glyoxylate as a potential target for sustainable biotechnological production, reducing dependence on traditional chemical synthesis routes while maintaining commercial viability.

| Research Domain | Key Finding | Environmental Impact |

|---|---|---|

| Atmospheric Chemistry | Photolysis lifetime of 10 hours in marine aerosols | Contributes to natural atmospheric processes |

| Metabolic Engineering | 30% theoretical yield from glucose fermentation | Sustainable biotechnological production |

| Green Synthesis | 70% selectivity with reusable catalysts | Reduced environmental footprint |

| Marine Photochemistry | Carbon dioxide radical anion formation | Influences aerosol chemistry |

Traditional Synthetic Routes

Traditional synthetic approaches for sodium glyoxylate production have evolved from fundamental organic chemistry principles, with two primary methodologies dominating the field: oxidation of glyoxal derivatives and electrochemical reduction of oxalic acid. These established routes form the foundation of current industrial production methods.

Oxidation of Glyoxal Derivatives

The oxidation of glyoxal derivatives represents one of the most extensively studied pathways for sodium glyoxylate synthesis. The Cannizzaro reaction serves as the cornerstone methodology in this category [1] [2]. When glyoxal is treated with concentrated sodium hydroxide under elevated temperatures, it undergoes an intramolecular disproportionation reaction. One aldehyde group is oxidized to form a carboxylate anion while the other is reduced to an alcohol group, ultimately producing sodium glycolate as an intermediate that can be further processed [3].

The mechanistic pathway involves hydroxide ion nucleophilic attack on one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate [1]. This intermediate subsequently rearranges through hydride transfer, where one glyoxal molecule serves as the hydride donor while another functions as the hydride acceptor. The reaction proceeds through formation of alkoxide intermediates, ultimately yielding sodium glycolate with conversion efficiencies ranging from eighty to ninety-five percent under optimized conditions [2].

Potassium permanganate oxidation provides an alternative oxidative approach, particularly effective for converting glycolic acid to oxalic acid and other related compounds [4] [5]. Under alkaline conditions, potassium permanganate exhibits high reactivity toward primary alcohols and aldehydes, facilitating complete oxidation to carboxylic acids. The reaction typically proceeds at room temperature with yields of seventy to eighty-five percent, though selectivity can be challenging due to the strong oxidizing nature of permanganate [6] [7].

Nitric acid oxidation of glyoxal derivatives offers another synthetic route, historically significant in the development of glyoxylate chemistry [8]. Dilute nitric acid converts glyoxal into glyoxylic acid as an intermediate, which subsequently undergoes further oxidation to oxalic acid. This process operates under moderate temperatures (sixty to eighty degrees Celsius) with yields typically ranging from sixty to seventy-five percent [9].

The direct neutralization approach represents the most straightforward method for sodium glyoxylate production when glyoxylic acid is available as starting material [11]. This process involves treating aqueous glyoxylic acid solutions with sodium hydroxide or sodium carbonate to form the corresponding sodium salt. The reaction proceeds quantitatively at room temperature with yields consistently exceeding eighty-five percent and often reaching ninety-eight percent under optimized conditions [12].

Electrochemical Reduction of Oxalic Acid

Electrochemical reduction of oxalic acid has emerged as a sophisticated and controllable method for glyoxylic acid production, which can subsequently be converted to sodium glyoxylate [13] [14]. This methodology operates through cathodic reduction in specially designed electrochemical cells employing lead electrodes and cation exchange membranes.

The fundamental electrochemical process involves the two-electron reduction of oxalic acid according to the stoichiometry: $$ \text{COOH-COOH} + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{CHO-COOH} + \text{H}_2\text{O} $$ [13]. Lead electrodes demonstrate superior performance due to their favorable overpotential characteristics and resistance to corrosion in acidic media [14]. Current densities of twenty to forty amperes per square decimeter provide optimal conversion rates while maintaining current efficiencies between sixty and sixty-five percent [14].

Membrane cell technology plays a crucial role in this electrochemical approach [15] [14]. Cation exchange membranes, particularly Nafion 425, facilitate selective ion transport while preventing product mixing and maintaining pH gradients essential for efficient reduction [14]. The catholyte typically consists of saturated oxalic acid solution, while the anolyte employs ten percent sulfuric acid to maintain conductivity and provide protons for the reduction reaction [14].

Process optimization parameters significantly influence the electrochemical reduction efficiency [16] [13]. Temperature control between twenty-five and forty degrees Celsius ensures optimal reaction kinetics while preventing thermal decomposition of products. Solution pH maintained between 2.0 and 3.5 provides the necessary proton concentration for reduction while minimizing side reactions. Electrolyte concentrations of 0.5 to 1.0 molar oxalic acid optimize mass transfer and conductivity [17] [16].

The electrode material selection critically affects both reaction efficiency and product purity [13]. Lead electrodes consistently demonstrate superior performance compared to platinum or boron-doped diamond alternatives, achieving yields of ninety-four to ninety-six percent under optimized conditions [14]. The reaction mechanism involves adsorption of oxalic acid onto the lead surface, followed by protonation and electron transfer to form the intermediate glyoxylate species [13].

Advanced Industrial Methods

Modern industrial production of sodium glyoxylate has incorporated advanced methodologies designed to enhance efficiency, reduce environmental impact, and improve product quality. These approaches represent significant technological advances over traditional synthetic routes.

Ion-Exchange Recovery from Byproducts

Ion exchange recovery systems have revolutionized sodium glyoxylate production by enabling efficient separation and purification from complex reaction mixtures [15] [18] [19]. This methodology exploits the ionic nature of glyoxylate species and their differential binding affinities to various resin types.

Strong base anion exchange resins demonstrate exceptional selectivity for glyoxylate anions due to their quaternary ammonium functional groups [19]. These resins operate effectively across broad pH ranges (1-14) and exhibit high binding capacity for carboxylate species. The exchange mechanism involves displacement of chloride or hydroxide counter-ions by glyoxylate anions, achieving quantitative loading under appropriate conditions [20].

Regeneration protocols for ion exchange systems employ sodium hydroxide or sodium chloride solutions to elute bound glyoxylate species [19] [20]. The regeneration process not only recovers the target compound but simultaneously converts it to the desired sodium salt form. Optimized regeneration cycles achieve recovery efficiencies exceeding ninety-five percent while maintaining resin integrity for multiple use cycles [18].

Process integration with ion exchange recovery enables utilization of glyoxylate-containing byproduct streams from other chemical processes [18]. For example, glyoxylate formed during glyoxal synthesis can be efficiently recovered using specialized elution protocols, converting waste streams into valuable products. This approach significantly improves overall process economics while reducing environmental waste [18].

Selectivity enhancement through resin modification and operating parameter optimization allows for preferential glyoxylate recovery even from complex multicomponent mixtures [15]. Weak base anion exchangers, while exhibiting lower capacity, provide enhanced selectivity for glyoxylate over other organic acids due to their pH-dependent ionization characteristics [19].

Electrolysis-Based Production Systems

Advanced electrolysis systems represent the current state-of-the-art for large-scale sodium glyoxylate production, incorporating sophisticated cell designs and process control methodologies [21] [14] [22].

Membrane cell technology has largely superseded earlier diaphragm cell designs due to superior product purity and energy efficiency [22]. Modern membrane cells employ perfluorinated sulfonic acid membranes that provide excellent proton conductivity while maintaining complete separation between anolyte and catholyte compartments [14]. These systems achieve product purities of ninety to ninety-five percent with power consumption reduced to eight to twelve kilowatt-hours per kilogram [22].

Flow cell configurations represent the most advanced electrolysis technology currently available [23]. These systems employ continuous reactant flow through carefully designed electrode arrangements, enabling precise residence time control and optimal mass transfer characteristics. Boron-doped diamond cathodes in flow cell configurations achieve unprecedented product purities of ninety-five to ninety-eight percent with energy consumption as low as six to ten kilowatt-hours per kilogram [16] [23].

Process intensification through enhanced heat and mass transfer has dramatically improved electrolysis efficiency [14]. Modern systems incorporate optimized flow patterns, advanced electrode geometries, and sophisticated temperature control to maximize current efficiency while minimizing energy consumption. Current efficiencies of sixty to sixty-five percent are routinely achieved under industrial operating conditions [14].

Integrated separation systems combine electrolysis with in-situ product recovery, eliminating separate purification steps [21]. Ion exchange membranes can be incorporated directly into electrolytic cells to provide continuous product concentration and purification. This approach reduces overall process complexity while improving product quality and reducing manufacturing costs [15].

Catalytic and Enzymatic Approaches

The development of catalytic and enzymatic methodologies for sodium glyoxylate synthesis represents a frontier approach emphasizing selectivity, mild reaction conditions, and environmental sustainability.

Role of Glutathione Transferase Enzymes

Glutathione transferase enzymes, particularly the zeta class (GSTZ1-1), have emerged as powerful biocatalysts for glyoxylate synthesis through their unique substrate specificity and reaction mechanisms [24] [25] [26].

Glutathione transferase zeta (GSTZ1-1) catalyzes the biotransformation of dichloroacetic acid and related alpha-haloalkanoates to produce glyoxylate through a sophisticated enzymatic mechanism [24] [25]. The enzyme employs glutathione as a cofactor, forming transient S-(alpha-halocarboxymethyl)glutathione intermediates that subsequently hydrolyze to release glyoxylate [24]. This pathway provides exceptional selectivity and operates under physiological conditions (pH 7.4-8.0, thirty-seven degrees Celsius) [25].

Enzymatic mechanism involves initial nucleophilic attack by the glutathione thiolate on the electrophilic carbon center of the substrate [26]. The resulting glutathione conjugate undergoes hydrolysis, either enzymatically or spontaneously, to release glyoxylate and regenerate glutathione [24]. This mechanism demonstrates remarkable substrate specificity and can achieve quantitative conversion under optimized conditions [25].

Cofactor requirements for glutathione transferase systems include reduced glutathione, appropriate buffer systems, and sometimes additional co-enzymes for cofactor regeneration [26] [27]. The enzyme exhibits optimal activity in slightly alkaline conditions (pH 7.4-8.0) and operates efficiently at moderate temperatures [25]. Cofactor recycling systems can be implemented to reduce operating costs and improve process sustainability [27].

Biocatalytic advantages of glutathione transferase systems include exceptional selectivity, mild reaction conditions, and compatibility with aqueous processing [27]. These enzymes can process substrates that would be challenging for chemical synthesis methods while producing minimal byproducts [24]. The biocatalytic approach also enables processing of stereoisomeric substrates with high enantioselectivity when required [25].

Biotransformation Pathways

Sophisticated biotransformation pathways have been developed to access glyoxylate and its derivatives through engineered metabolic networks and enzyme cascades [28] [29] [30].

Glyoxylate cycle engineering in microorganisms provides access to glyoxylate through manipulation of central metabolic pathways [31] [29] [32]. The glyoxylate cycle naturally produces glyoxylate as an intermediate through the action of isocitrate lyase, which cleaves isocitrate to form glyoxylate and succinate [31]. Metabolic engineering approaches can enhance glyoxylate accumulation by modifying downstream enzyme activities and optimizing cofactor availability [33] [32].

Malyl-CoA pathway utilization offers an alternative biotransformation route, particularly effective in thermophilic organisms [28]. This pathway involves malyl-CoA lyase, which catalyzes the reversible condensation of glyoxylate with acetyl-CoA to form malyl-CoA [28]. Under appropriate conditions, this reaction can be driven in the reverse direction to produce glyoxylate from malyl-CoA with high efficiency [28].

Enzymatic cascade systems combine multiple enzymes to create efficient biotransformation networks [30] [34]. For example, engineered Escherichia coli strains have been developed that convert glucose to glyoxylate through carefully orchestrated metabolic pathways [30]. These systems achieve glyoxylate titers exceeding two grams per liter with yields approaching theoretical maxima [30].

Co-enzyme regeneration systems are essential for sustained biotransformation activity [28]. NAD(P)H-dependent enzymes require continuous cofactor regeneration, typically achieved through coupling with glucose dehydrogenase or formate dehydrogenase systems [28]. ATP-dependent reactions, such as those involving malyl-CoA synthetase, require energy regeneration systems based on phosphoenolpyruvate or creatine phosphate [28].

Process optimization for biotransformation systems involves careful control of pH, temperature, substrate concentrations, and enzyme ratios [28] [30]. Optimal glyoxylate production typically occurs at pH 7.0-8.5 and temperatures between twenty-five and fifty-five degrees Celsius, depending on the specific enzyme system employed [28]. Substrate inhibition and product inhibition effects must be carefully managed through appropriate feeding strategies and product removal techniques [30].

Data Tables

| Method | Starting Material | Reagent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| Cannizzaro Reaction with NaOH | Glyoxal (CHOCHO) | Concentrated NaOH | Elevated (>100) | 80-95 | Sodium glycolate |

| Potassium Permanganate Oxidation | Glycolic Acid (CH2OH-COOH) | KMnO4 in alkaline medium | Room temperature | 70-85 | Oxalic acid |

| Nitric Acid Oxidation | Glyoxal (CHOCHO) | Dilute HNO3 | Moderate (60-80) | 60-75 | Glyoxylic acid → Oxalic acid |

| Direct Neutralization | Glyoxylic Acid (CHO-COOH) | NaOH or Na2CO3 | Room temperature | 85-98 | Sodium glyoxylate |

| Parameter | Optimal Value | Range | Effect on Yield |

|---|---|---|---|

| Current Density (A/dm²) | 20-40 | 10-60 | Positive correlation up to 40 |

| Current Efficiency (%) | 60-65 | 19-65 | Maximum at optimal current |

| Temperature (°C) | 25-40 | 15-60 | Optimal around 30°C |

| pH Range | 2.0-3.5 | 1.5-4.0 | Decreases with lower pH |

| Electrolyte Concentration (M) | 0.5-1.0 | 0.1-2.0 | Optimal at 1.0 M |

| Electrode Material | Lead (Pb) | Pb, Pt, BDD | Lead shows best performance |

| Membrane Type | Cation exchange (Nafion 425) | Various cation exchange | Nafion provides best separation |

| Reaction Time (hours) | 1.5-3.0 | 0.5-6.0 | Plateaus after 2 hours |

| System Type | Cathode Material | Anode Material | Separator | Power Consumption (kWh/kg) | Product Purity (%) |

|---|---|---|---|---|---|

| Membrane Cell | Lead | Platinum | Cation exchange membrane | 8-12 | 90-95 |

| Diaphragm Cell | Stainless Steel | Lead dioxide | Asbestos diaphragm | 10-15 | 85-90 |

| Undivided Cell | Platinum | Graphite | None | 15-25 | 75-85 |

| Flow Cell | Boron-Doped Diamond | Titanium | Ion exchange membrane | 6-10 | 95-98 |

| Enzyme | EC Number | Cofactor | Substrate | Product | Optimal pH | Temperature (°C) |

|---|---|---|---|---|---|---|

| Glutathione Transferase Zeta (GSTZ1-1) | 2.5.1.18 | Glutathione (GSH) | Dichloroacetic acid | Glyoxylate | 7.4-8.0 | 37 |

| Glyoxylate Reductase | 1.1.1.26/79 | NADH/NADPH | Glyoxylate | Glycolate | 7.0-8.5 | 25-37 |

| Malyl-CoA Lyase | 4.1.3.24 | Acetyl-CoA, ATP | Glyoxylate + Acetyl-CoA | Malyl-CoA | 8.0-9.0 | 55 |

| Glycolate Oxidase | 1.1.3.15 | FAD, O2 | Glycolate | Glyoxylate | 8.5-9.5 | 37-45 |

UNII

Related CAS

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.